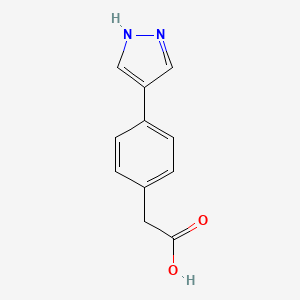
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid is an organic compound that features a pyrazole ring attached to a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid typically involves the formation of the pyrazole ring followed by its attachment to the phenylacetic acid. One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, which is then coupled with phenylacetic acid under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .
化学反应分析
Types of Reactions
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the molecule .
科学研究应用
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 4-(1H-pyrazol-4-yl)benzoic acid
- 4-(1H-pyrazol-4-yl)phenylboronic acid
- 4-(1H-pyrazol-4-yl)phenylmethanol
Uniqueness
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
2-[4-(1H-pyrazol-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)5-8-1-3-9(4-2-8)10-6-12-13-7-10/h1-4,6-7H,5H2,(H,12,13)(H,14,15) |
InChI 键 |
MVHDBERVNBGHLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















